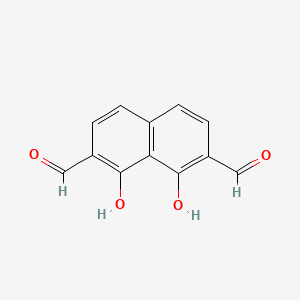

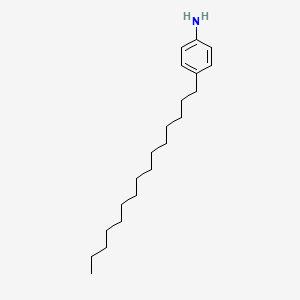

2,7-Diformyl-1,8-dihydroxynaphthalene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Structural Dynamics and Modelling

- Research has explored the structural deformation and dynamics in naphthalene derivatives similar to 2,7-Diformyl-1,8-dihydroxynaphthalene. For instance, 2,7-Diisopropoxy-1,8-dibromonaphthalene demonstrated significant structural deformation due to internal steric repulsions, with slow phenyl–naphthalene bond rotation suggesting potential applications in molecular modelling and structural analysis (Thirsk et al., 2002).

NMR Spectroscopy and Structure Elucidation

- 1,8-Dihydroxynaphthalene derivatives, including 2,7-Dihydroxynaphthalene, have been studied for their NMR spectroscopic properties. These studies are crucial for understanding the molecular constitution and aiding in structure elucidation of hydroxynaphthalene systems, which are important in various fields including pharmaceuticals (Peterson et al., 2016).

Analytical Chemistry and Metal Detection

- The synthesis of compounds like 1-(2-pyridylazo)-2,7-dihydroxynaphthalene has been reported for electroanalytical applications. These compounds form metal complexes that can be used for the sensitive detection of trace amounts of metals like copper, nickel, and lead, indicating potential applications in environmental monitoring and analytical chemistry (Zhang et al., 1993).

Polymer Science and Catalysis

- Studies have focused on the catalytic oxidative polymerization of 2,7-Dihydroxynaphthalene (DHN) using polymer–metal complexes, exploring applications in material science. The resulting poly(2,7-dihydroxynaphthalene) shows potential for various applications due to its interesting thermal, optical, and electrochemical behaviors (Bilici et al., 2014).

Surface Engineering and Material Modifications

- Dihydroxynaphthalene-based compounds have been used for material-independent surface modifications. Specifically, 2,7-Dihydroxynaphthalene-based fungal melanin mimetics have been demonstrated to act as coating agents, enabling applications in bactericidal, radical-scavenging, and pollutant-sorbing technologies (Jeon et al., 2016).

Photometric Determination of Elements

- Arsenazo III, derived from 1,8-dihydroxynaphthalene, has been utilized for the photometric determination of elements like thorium and uranium, showcasing its potential in analytical and environmental chemistry (Savvin, 1961).

Mesomorphic Properties and Liquid Crystals

- Researchon 2,7-dihydroxynaphthalene derivatives has revealed their potential in the development of novel liquid crystal materials. These studies explore the mesomorphic properties of compounds derived from 2,7-dihydroxynaphthalene, which are useful in the field of liquid crystal technology and materials science (Reddy et al., 2004).

Copolymer Synthesis and Material Properties

- 2,7-Dihydroxynaphthalene bis(trimellitate anhydride) has been synthesized and used in copolyimides, contributing to advancements in polymer science. The copolymers exhibit unique thermal properties, gas permeation characteristics, and optical transparency, indicating their potential in various industrial and engineering applications (Ju & Chang, 2014).

Potential in Cancer Research

- The impact of 2,7-dihydroxynaphthalene on tumor incidence and growth in mammary glands has been investigated, suggesting its potential relevance in cancer research and treatment. These studies provide insights into the effects of certain chemicals on estrogen activity and tumor development (Jones, 1943).

Fungal Melanin Biosynthesis

- Research has focused on the role of 1,8-Dihydroxynaphthalene in fungal melanin biosynthesis and its connection to virulence. This has implications in understanding fungal pathogenesis and developing antifungal treatments (Feng et al., 2001).

Oxidative Polymerization and Environmental Relevance

- Studies on 1,8-Naphthalenediol have shown its role as a hydrogen atom transfer antioxidant and its oxidative polymerization, relevant to melanogenesis in fungi and other environmental processes (Manini et al., 2018).

Biosynthesis and Synthesis of Spirodioxynaphthalenes

- Spirodioxynaphthalenes, derived from 1,8-dihydroxynaphthalene, have been studied for their diverse biological activities. Research covers their isolation, structure, biosynthesis, and chemical synthesis, highlighting their importance in pharmaceutical and medicinal chemistry (Cai et al., 2010).

Eigenschaften

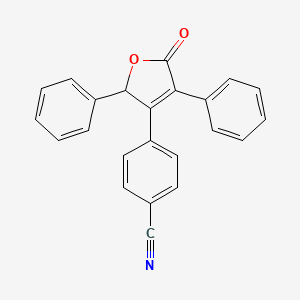

IUPAC Name |

1,8-dihydroxynaphthalene-2,7-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-8-3-1-7-2-4-9(6-14)12(16)10(7)11(8)15/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYLQFQXKPHCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=C2O)C=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diformyl-1,8-dihydroxynaphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)

![1-[3-(2-Amino-ethoxy)-phenyl]-ethanone](/img/structure/B3279129.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3279143.png)

![N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3279148.png)

![2-mercapto-3-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3279171.png)